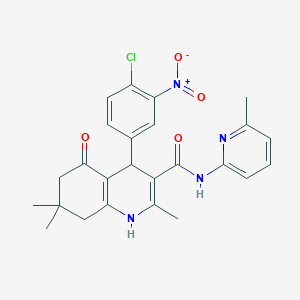![molecular formula C15H22ClNO3 B4976908 4-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B4976908.png)
4-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}morpholine, commonly known as CMPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMPO is a chelating agent that is widely used in the extraction and separation of actinide and lanthanide ions from nuclear waste.
科学研究应用
CMPO has been widely used in the extraction and separation of actinide and lanthanide ions from nuclear waste. The use of CMPO in nuclear waste management has been extensively studied and has shown promising results. CMPO has also been used in the purification of rare earth elements, which are essential for the production of high-tech devices such as smartphones, laptops, and electric vehicles.
作用机制
CMPO acts as a chelating agent, meaning it forms a complex with the metal ions present in the nuclear waste. The complex formation occurs through the coordination of the oxygen atoms in the CMPO molecule with the metal ions. The resulting complex is then extracted from the nuclear waste using an organic solvent.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of CMPO. However, studies have shown that CMPO has low toxicity and is not mutagenic or carcinogenic. CMPO has also been shown to have a low environmental impact.
实验室实验的优点和局限性
CMPO has several advantages for lab experiments. It is a highly selective chelating agent, which means it can selectively extract specific metal ions from the nuclear waste. CMPO is also stable and can be used under a wide range of conditions. However, CMPO has some limitations, such as its high cost and the need for specialized equipment for its synthesis and extraction.
未来方向
There are several future directions for the research on CMPO. One area of research is the development of more efficient and cost-effective methods for the extraction and separation of actinide and lanthanide ions from nuclear waste. Another area of research is the use of CMPO in the purification of rare earth elements for the production of high-tech devices. Additionally, research on the biochemical and physiological effects of CMPO is needed to ensure its safe use in various applications.
Conclusion:
In conclusion, CMPO is a chelating agent that has significant potential applications in various fields, including nuclear waste management and rare earth element purification. The synthesis method of CMPO is well-established, and its mechanism of action is well-understood. While there is limited research on the biochemical and physiological effects of CMPO, it has been shown to have low toxicity and a low environmental impact. Future research on CMPO should focus on the development of more efficient and cost-effective methods for its use and the investigation of its biochemical and physiological effects.
合成方法
The synthesis of CMPO involves the reaction of 2-chloro-4-methylphenol with ethylene oxide to form 2-(2-chloro-4-methylphenoxy)ethanol. This intermediate product is then reacted with morpholine to form CMPO. The synthesis method is well-established and has been extensively studied in the literature.
属性
IUPAC Name |
4-[2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO3/c1-13-2-3-15(14(16)12-13)20-11-10-19-9-6-17-4-7-18-8-5-17/h2-3,12H,4-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMXVEVFZROSKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCN2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 4-({N-(5-chloro-2-methoxyphenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4976850.png)
![4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B4976852.png)


![1-(2,3-dimethylphenyl)-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4976869.png)


![2-[(1,3-benzodioxol-5-ylmethyl)amino]-7-methyl-3-[(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4976891.png)
![10-[2-(4,5-dihydro-1,3-thiazol-2-ylthio)butanoyl]-10H-phenothiazine](/img/structure/B4976902.png)
![1-cyclohexyl-4-{[6-(1-pyrrolidinyl)-3-pyridinyl]carbonyl}-1,4-diazepane](/img/structure/B4976916.png)
![1-(4-bromo-2-methylphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4976927.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B4976932.png)
